N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Synthetic chemistry Amide bond formation Vilsmeier conditions

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS 300825-97-2) is a synthetic small-molecule benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl moiety linked via an amide bond to a 2,3-dimethylaniline group. The compound belongs to the broader class of 3,4,5-trimethoxybenzamides, a scaffold recognized for tubulin polymerization inhibition and antiproliferative activity against cancer cell lines.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 300825-97-2
Cat. No. B2940153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
CAS300825-97-2
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
InChIInChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20)
InChIKeyYWXJTRMAQNMPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide (CAS 300825-97-2): Compound Class and Procurement Baseline


N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS 300825-97-2) is a synthetic small-molecule benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl moiety linked via an amide bond to a 2,3-dimethylaniline group [1]. The compound belongs to the broader class of 3,4,5-trimethoxybenzamides, a scaffold recognized for tubulin polymerization inhibition and antiproliferative activity against cancer cell lines [2]. Its molecular architecture incorporates three methoxy substituents on the benzoyl ring and two methyl groups on the aniline ring, which together influence lipophilicity, steric profile, and target engagement potential. While specific IC₅₀ data for the parent compound remain limited in the peer-reviewed literature, class-level evidence establishes the trimethoxybenzamide core as a privileged pharmacophore in microtubule-targeting agent development, with activity comparable to combretastatin A-4 (CA-4) in tubulin polymerization inhibition assays [3].

Why N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide Cannot Be Generically Substituted with In-Class Analogs


Within the 3,4,5-trimethoxybenzamide class, minor structural modifications produce substantial shifts in biological activity that render generic substitution scientifically unsound. The presence of the 2,3-dimethyl substitution pattern on the aniline ring distinguishes this compound from unsubstituted or para-substituted analogs and may affect steric interactions at the colchicine binding site of tubulin [1]. Comparative data from structurally related compounds demonstrate that even a single atom substitution can drastically alter potency: for instance, 2-bromo-N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide exhibits an IC₅₀ of 633 nM against the KCNQ2 potassium channel, while activity against human Rad51 is markedly lower (IC₅₀ = 5.30 × 10⁴ nM), illustrating target-specific selectivity differences of over 80-fold that depend on precise substitution patterns [2]. Furthermore, class-level evidence shows that 3,4,5-trimethoxybenzamide derivatives bearing different aromatic modifications vary in antiproliferative IC₅₀ by up to 3.7-fold across cancer cell lines (e.g., MDA-MB-231: 3.01 μM vs. HeLa: 11.09 μM for the most potent derivative), confirming that ring substitution critically modulates both potency and cell-type selectivity [3]. Procurement of the exact compound with verified identity and purity is therefore essential for reproducible experimental outcomes.

N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide (CAS 300825-97-2): Quantitative Differentiation Evidence Against Analogs


Synthetic Accessibility: Quantitative Yield in One-Step Protocol for N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield. The protocol eliminates the need for multi-step purification sequences typically required for benzamide analogs [1].

Synthetic chemistry Amide bond formation Vilsmeier conditions

Target Selectivity Differentiation: 2-Bromo Analog of N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide Demonstrates KCNQ2 Potency

The 2-bromo-substituted analog of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (BDBM51335) exhibits potent inhibition of the KCNQ2 potassium channel with an IC₅₀ of 633 nM. In contrast, the same compound shows negligible activity against the DNA repair protein Rad51 (IC₅₀ = 53,000 nM), representing an 83.7-fold selectivity window [1]. This demonstrates that the 2,3-dimethylphenyl-3,4,5-trimethoxybenzamide scaffold, with appropriate substitution, can achieve nanomolar potency with target-specific discrimination.

Ion channel pharmacology KCNQ2 Rad51 Target selectivity

Antiproliferative Activity Class Benchmark: 3,4,5-Trimethoxybenzamide Derivatives Exhibit Potent Cytotoxicity Comparable to CA-4

3,4,5-Trimethoxybenzamide derivatives, including benzofuran-based analogs, exhibit potent antiproliferative activity across multiple cancer cell lines. The most active derivative in the series (compound 6g) achieved IC₅₀ values of 3.01 μM (MDA-MB-231), 5.20 μM (HCT-116), 9.13 μM (HT-29), and 11.09 μM (HeLa), with >10-fold selectivity over non-tumoral HEK-293 cells (IC₅₀ > 30 μM) [1]. Mechanistic studies confirmed that these compounds inhibit tubulin polymerization in a manner consistent with combretastatin A-4 (CA-4), a well-characterized microtubule-targeting agent [2]. This class-level evidence establishes the 3,4,5-trimethoxybenzamide scaffold as a validated starting point for microtubule inhibitor development.

Anticancer Tubulin polymerization Antiproliferative activity Combretastatin A-4

Analytical Characterization Completeness: Comprehensive Spectroscopic Data Available for N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide has been fully characterized by a comprehensive suite of spectroscopic techniques, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data reported [1]. This level of characterization exceeds the typical vendor-provided documentation for many benzamide analogs, which often rely solely on ¹H-NMR and LCMS for identity confirmation.

Analytical chemistry Spectroscopy Quality control Compound identity verification

Validated Application Scenarios for N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide (CAS 300825-97-2) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Microtubule-Targeting Anticancer Agent Development

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide serves as a core scaffold for developing tubulin polymerization inhibitors. Class-level evidence demonstrates that 3,4,5-trimethoxybenzamide derivatives achieve antiproliferative IC₅₀ values in the low micromolar range (3.01–11.09 μM) across breast, colon, and cervical cancer cell lines, with >10-fold selectivity over non-tumoral cells [1]. The scaffold inhibits tubulin polymerization in a manner consistent with combretastatin A-4, inducing G2/M phase arrest [2]. The 2,3-dimethyl substitution pattern on the aniline ring may offer favorable steric interactions at the colchicine binding site, providing a differentiated starting point for structure-activity relationship (SAR) exploration compared to unsubstituted or para-substituted analogs [1].

Ion Channel Pharmacology: Probe Development for KCNQ2 Potassium Channel Modulation

The 2,3-dimethylphenyl-3,4,5-trimethoxybenzamide scaffold has demonstrated utility in ion channel pharmacology. The 2-bromo-substituted analog exhibits potent KCNQ2 potassium channel inhibition (IC₅₀ = 633 nM) with an 83.7-fold selectivity window over the DNA repair protein Rad51 (IC₅₀ = 53,000 nM) [3]. This target selectivity profile indicates that N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide and its derivatives are suitable for developing chemical probes to study KCNQ2 channel function, which is implicated in neuronal excitability disorders and epilepsy. The parent compound provides a non-halogenated reference for SAR studies aimed at optimizing potency and selectivity.

Synthetic Methodology Development: Reference Compound for Amide Bond Formation Optimization

The quantitative-yield, one-step synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide under adapted Vilsmeier conditions establishes this compound as a benchmark substrate for amide bond formation methodology studies [4]. The high yield and straightforward purification make it an ideal model compound for screening new coupling reagents, optimizing reaction conditions, and validating novel synthetic protocols. The comprehensive spectroscopic characterization (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, Raman) provides a robust reference dataset for analytical method development and quality control standardization [4].

Analytical Reference Standard: Identity Confirmation and Purity Assessment

With its fully characterized spectroscopic profile encompassing five orthogonal analytical techniques (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy), N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is well-suited as an analytical reference standard [4]. The availability of detailed spectral data enables unambiguous identity confirmation of synthesized or procured batches, supporting quality control workflows in research laboratories and contract research organizations. This level of characterization reduces the risk of compound misidentification and ensures experimental reproducibility across studies.

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